Glucovanillin -

Glucovanillin

Catalog Number: EVT-7893940
CAS Number:
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucovanillin is a glycosylated derivative of vanillin, a compound derived from vanilla beans. It is characterized by the presence of a glucose molecule attached to the vanillin structure, which enhances its solubility and bioactivity. This compound plays a significant role in the flavoring and fragrance industries, as well as in scientific research due to its potential health benefits.

Source

Glucovanillin is primarily extracted from vanilla beans, specifically from Vanilla planifolia. During the curing process of vanilla beans, glucovanillin is formed and subsequently hydrolyzed by enzymes such as beta-D-glucosidase produced by colonizing microorganisms like Bacillus species . The enzymatic activity facilitates the release of vanillin, which contributes to the characteristic flavor of vanilla products.

Classification

Glucovanillin belongs to the class of compounds known as glycosides, specifically phenolic glycosides. It is classified under the broader category of flavonoids due to its structural characteristics and biological activities.

Synthesis Analysis

Methods

Glucovanillin can be synthesized through various methods, including enzymatic and chemical approaches. One notable method involves the enzymatic glycosylation of vanillin using specific glycosyltransferases that facilitate the transfer of glucose to vanillin, forming glucovanillin .

Another method includes chemical synthesis, where vanillin is reacted with glucose in the presence of acid catalysts. This process requires careful control of reaction conditions to optimize yield and purity.

Technical Details

  • Enzymatic Synthesis: Utilizes enzymes such as beta-D-glucosidase to catalyze the reaction between glucose and vanillin.
  • Chemical Synthesis: Involves acid-catalyzed reactions under controlled temperatures and pH levels to ensure effective glycosylation.
Molecular Structure Analysis

Structure

Glucovanillin has a molecular formula of C13H16O7C_{13}H_{16}O_7 and a molecular weight of approximately 288.26 g/mol. The structure features a vanillin core (4-hydroxy-3-methoxybenzaldehyde) linked to a glucose moiety via an ether bond.

Data

The compound's structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.

Chemical Reactions Analysis

Reactions

Glucovanillin undergoes hydrolysis in aqueous environments, particularly in the presence of beta-D-glucosidase, leading to the formation of vanillin and glucose. This reaction is crucial for flavor development in vanilla products .

Technical Details

  • Hydrolysis Reaction:
    Glucovanillin+H2O D glucosidaseVanillin+Glucose\text{Glucovanillin}+\text{H}_2\text{O}\xrightarrow{\text{ D glucosidase}}\text{Vanillin}+\text{Glucose}

The reaction conditions (temperature, pH) significantly influence the rate and extent of hydrolysis.

Mechanism of Action

Process

The mechanism by which glucovanillin exerts its effects involves its conversion into vanillin upon hydrolysis. Vanillin possesses various biological activities, including antioxidant properties and potential antimicrobial effects against multidrug-resistant pathogens .

Data

Research indicates that derivatives of glucovanillin exhibit antibacterial properties, with minimum inhibitory concentrations ranging from 128-256 μg/mL against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water due to its glycosylated nature
  • Melting Point: Approximately 120-125 °C

Chemical Properties

  • pH Stability: Stable in neutral pH but may hydrolyze under acidic or basic conditions.
  • Reactivity: Sensitive to heat; prolonged exposure can lead to degradation.

Relevant data on glucovanillin's stability and reactivity are essential for its application in food products and pharmaceuticals.

Applications

Scientific Uses

Glucovanillin has garnered attention for its potential applications in various fields:

  • Food Industry: Used as a flavoring agent due to its sweet taste and aroma.
  • Pharmaceuticals: Investigated for its antimicrobial properties against resistant bacterial strains.
  • Cosmetics: Employed in formulations for its fragrance and potential skin benefits.
Biosynthesis and Metabolic Pathways of Glucovanillin in *Vanilla planifolia*

Enzymatic Glycosylation Mechanisms in Vanillin Conjugation

Glucovanillin formation represents the terminal biosynthetic step in vanillin stabilization, where uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) catalyze the conjugation of glucose to vanillin's phenolic group. This reaction converts the cytotoxic aglycone vanillin into its non-toxic, water-soluble β-D-glucoside storage form. The enzymatic process occurs via nucleophilic substitution where the hydroxyl group of vanillin attacks the anomeric carbon of UDP-glucose, forming a β-1-O-glycosidic bond with stereospecific retention of configuration [6] .

Vanilla planifolia expresses multiple UGT isoforms, but biochemical characterization indicates VpUGT72B1 demonstrates preferential activity toward vanillin as substrate due to its hydrophobic substrate-binding pocket that accommodates the phenylpropanoid backbone. Enzyme kinetics reveal a Km of 85 ± 12 μM for UDP-glucose and 40 ± 8 μM for vanillin, indicating high catalytic efficiency (kcat/Km = 1.7 × 10⁴ M⁻¹s⁻¹) [1] . Glycosylation typically occurs after vanillin formation, though evidence suggests potential precursor glycosylation (e.g., ferulic acid glucoside) may occur earlier in the pathway [6]. Competing pathways exist:

  • Direct pathway: VpVAN (vanillin synthase) converts ferulic acid glucoside directly to glucovanillin via a cysteine protease-like mechanism, though this activity remains controversial due to inconsistent in vivo validation [2] [6].
  • Indirect pathway: Free vanillin is glycosylated by UGTs following its release from non-oxidative chain shortening of 4-hydroxybenzaldehyde derivatives [2].

The subcellular compartmentalization of glycosylation remains unresolved, though immunolocalization studies detect UGTs in both cytosol and phenyloplasts—specialized plastids housing phenylpropanoid metabolites [6].

Table 1: Key Enzymes in Glucovanillin Biosynthesis

EnzymeGene IdentifierFunctionCatalytic EfficiencySubcellular Localization
Vanillin synthaseVpVAN (KP278240.1)Ferulic acid → Vanillin (disputed)Not quantifiedPhenyloplasts
UDP-glucosyltransferaseVpUGT72B1Vanillin → Glucovanillin1.7 × 10⁴ M⁻¹s⁻¹Cytosol/Phenyloplasts
β-GlucosidaseVpBGL1Glucovanillin → Vanillin (curing)pH-dependentVacuoles

Transcriptomic and Proteomic Regulation of Glucovanillin Production

Transcriptomic analyses reveal temporal coordination of glucovanillin biosynthesis genes during pod development. Time-series studies identify 160–220 days after pollination (DAP) as the critical biosynthetic window, where glucovanillin accumulation increases logarithmically (Log2FC = 20.85–21.76) [4] [7]. Co-expression networks constructed from RNA-seq data implicate six transcription factor (TF) families as master regulators:

  • NAC TFs: VpNAC-2 (HPP92014056) and *VpNAC-3* (HPP92012558) are hub genes positively correlated with VpVAN and VpUGT expression. Silencing VpNAC-2 reduces glucovanillin by 72% [4].
  • MYB TFs: VpMYB12 activates promoters of phenylpropanoid genes (PAL, C4H, 4CL) upstream of vanillin formation [7].
  • WRKY TFs: VpWRKY44 binds W-box elements in VpVAN promoter, enhancing expression under light stress [4].

Proteomic profiling detects multiple VpVAN isoforms: the catalytically active mature form (25 kDa), an immature pro-enzyme (40 kDa), and oligomeric complexes (50–100 kDa). The 25-kDa isoform dominates in placental tissues during peak biosynthesis (180 DAP), while oligomers accumulate in senescing pods, suggesting post-translational regulation [6]. Negative regulators include lignin pathway genes (CAD, COMT), which compete for precursors. Accessions with high vanillin show 4.3-fold lower COMT expression than low-vanillin counterparts, redirecting ferulic acid toward vanillin synthesis [1] [7].

Table 2: Regulatory Networks Influencing Glucovanillin Accumulation

Regulator TypeGene/ProteinExpression PeakFunctionEffect on Glucovanillin
Transcription factorVpNAC-2160–220 DAPActivates VpVAN and UGT promoters+2.8-fold increase
Transcription factorVpWRKY44140–200 DAPLight-responsive VpVAN induction+1.9-fold increase
EnzymeCaffeoyl-CoA OMT60–120 DAPLignin precursor methylation-3.2-fold decrease
Protein complexVpVAN oligomers>220 DAPInactive storage form?Negatively correlated

Tissue-Specific Accumulation Patterns in Vanilla Bean Ontogeny

Glucovanillin distribution is spatially heterogeneous within vanilla pods. Anatomical and biochemical analyses demonstrate that 92% accumulates in placental tissues, 7% in trichomes (secretory hairs), and trace amounts (<1%) in the mesocarp or seeds [5] [6]. This compartmentalization aligns with tissue-specific gene expression:

  • Placenta: Expresses VpVAN, VpUGT72B1, and VpPAL at levels 12–18× higher than other tissues. Contains phenyloplasts—chloroplast-derived organelles storing phenylpropanoids [5] [6].
  • Trichomes: Show elevated VpBGL (β-glucosidase) expression but low VpVAN, indicating roles in glucovanillin hydrolysis during curing rather than synthesis [5].
  • Seeds: Devoid of glucovanillin; express catechyl lignin biosynthesis genes instead [3] [5].

Accumulation dynamics follow three ontogenetic phases:

  • Initiation (20–100 DAP): Glucovanillin detectable at 60 DAP (13.08 Log2FC), primarily in placental cells adjacent to seeds [4] [9].
  • Peak accumulation (160–220 DAP): Concentrations reach 300 mM in placental vacuoles, correlating with phenyloplast enlargement and VpVAN protein abundance [6] [9].
  • Stabilization (>220 DAP): Dry matter plateaus, serving as a harvest indicator; glucovanillin degradation initiates if pods senesce on vines [9].

Table 3: Tissue-Specific Glucovanillin Distribution in Mature Pods

TissueGlucovanillin (%)Key EnzymesStorage OrganellesFunctional Role
Placental laminae92%VpVAN, VpUGT72B1PhenyloplastsBiosynthesis & storage
Trichomes7%VpBGL, VpCYPVacuolesHydrolysis (curing phase)
Outer mesocarp0.8%None detectedNoneDiffusion from placenta?
Seeds0%C-lignin pathway enzymesCell wallsStructural support

Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) confirms glucovanillin's sub-tissue localization within placental laminae, while free vanillin localizes to mesocarp, suggesting directional transport or compartmentalized hydrolysis [6]. This spatial organization minimizes autotoxicity and facilitates enzymatic access during post-harvest curing.

Catalog of Compounds Mentioned

  • Glucovanillin (4-O-(3-methoxybenzaldehyde)-β-D-glucoside)
  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)
  • Ferulic acid glucoside
  • UDP-glucose
  • 4-Hydroxybenzaldehyde (4-HBA)
  • Caffeoyl-CoA
  • Catechyl lignin
  • β-D-glucosidase
  • Cysteine protease-like protein (CPLP/VpVAN)
  • Oleoresin

Properties

Product Name

Glucovanillin

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11+,12+,13-,14-/m1/s1

InChI Key

LPRNQMUKVDHCFX-MBJXGIAVSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

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